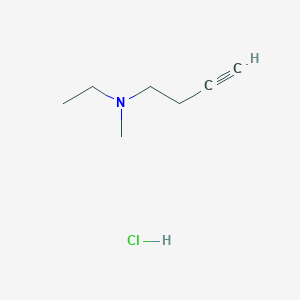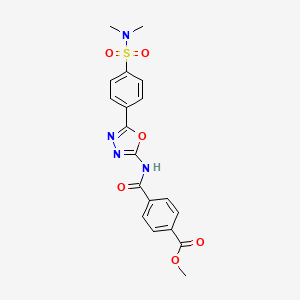
4-(Cyclopropylethynyl)-2-methylbenzoic acid
Overview
Description
4-(Cyclopropylethynyl)-2-methylbenzoic acid (4-CE-MBA) is an organic compound belonging to the family of aromatic carboxylic acids. It is a cyclopropylethynyl derivative of 2-methylbenzoic acid, and is a relatively new compound that has been studied in recent years. 4-CE-MBA has been found to have a variety of applications in scientific research and laboratory experiments, including its use as a catalyst, a pharmaceutical intermediate, and a building block for other compounds.
Scientific Research Applications
Molecular Structure Analysis and Theoretical Insights
A study focused on methyl 4-hydroxybenzoate, a common cosmetic, drug, and food preservative, highlighted the use of single crystal X-ray structure determination, Hirshfeld surface analysis, and computational calculations for understanding intermolecular interactions and crystal packing. These techniques could be applicable to analyzing the molecular structure and theoretical properties of 4-(Cyclopropylethynyl)-2-methylbenzoic acid (Sharfalddin et al., 2020).
Environmental Fate and Behavior
Research on parabens, which are esters of 4-hydroxybenzoic acid and used as antimicrobial agents, has contributed to understanding the environmental fate, behavior, and potential health effects of these compounds. Studies on their occurrence, biodegradability, and the formation of chlorinated by-products in aquatic environments could provide insights into the environmental impact and degradation pathways of related compounds like 4-(Cyclopropylethynyl)-2-methylbenzoic acid (Haman et al., 2015).
Synthetic Applications and Chemical Reactivity
The synthesis and evaluation of carboxylic acid functionalized cobalt(III) complexes for catalytic hydrolysis of phosphodiester bonds represent an application in catalysis and chemical synthesis. Such complexes could potentially be derived from or related to the structure of 4-(Cyclopropylethynyl)-2-methylbenzoic acid, highlighting the utility of benzoic acid derivatives in developing catalysts for specific chemical reactions (Knight et al., 2004).
properties
IUPAC Name |
4-(2-cyclopropylethynyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-8-11(5-4-10-2-3-10)6-7-12(9)13(14)15/h6-8,10H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICVWYNZRQRPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#CC2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylethynyl)-2-methylbenzoic acid | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)
![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2892405.png)
![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)
![3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2892409.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2892410.png)
![1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B2892411.png)

![(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2892415.png)
![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2892420.png)

![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)